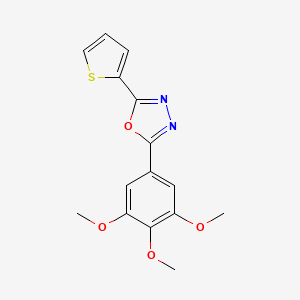

![molecular formula C23H27NO3S B5568857 1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)

1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine is a chemical compound belonging to the class of organic molecules. This class of compounds often demonstrates significant biological activities, prompting research into their synthesis and properties.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions and the use of catalysts. For instance, the synthesis of substituted benzoxazinylthieno[2,3-b]pyridines involves reactions of specific acetic acids or their amides with o-aminophenyl(diphenyl)carbinol in the presence of perchloric acid (Kaigorodova et al., 2004). Such methods might be adaptable for the synthesis of 1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine.

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using techniques like X-ray crystallography. For example, the structure of related molecules has been determined by this method, revealing details about their atomic arrangement and molecular shape (Kimura et al., 2011).

Chemical Reactions and Properties

Compounds in this category often participate in various chemical reactions, including condensation and cycloaddition. Their reactivity can be influenced by the presence of functional groups and the overall molecular structure. Studies have shown how similar compounds react with nitrogenated nucleophiles, indicating their potential reactivity (Caram et al., 2003).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds. The physical properties are often determined using spectroscopic methods and crystallography, providing insights into the stability and physical state of the compounds (Gümüş et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemicals, are key to understanding the potential applications of these compounds. Studies often focus on their behavior in various chemical environments, their reactions with different reagents, and the stability of their molecular structure under different conditions (Balalaie et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Characterization Techniques

Chemoselective Dechloroacetylation : A study by Sogabe et al. (2006) on "A novel de-O-chloroacetylation reagent: 1-seleonocarbamoylpiperidine" highlights the chemoselective cleavage of the O-chloroacetyl group in the presence of other acyl groups. This suggests that compounds related to "1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine" could be synthesized or modified using similar chemoselective approaches, potentially aiding in the synthesis of novel pharmaceuticals or research chemicals (Sogabe, Ando, Koketsu, & Ishihara, 2006).

Antioxidant Potential Evaluation : Research on "Synthesis, Characterization and evaluation of antioxidant potential of 2, 6-diphenylpiperidine-4-one compounds and their novel imine derivatives" by Siddiqui et al. (2018) involved synthesizing and evaluating compounds for antioxidant activities. This indicates that derivatives of piperidine compounds, which share structural similarities with the compound , could be explored for their antioxidant properties, contributing to the understanding of their potential therapeutic effects (Siddiqui, Saify, Akhter, Saeed, Haider, & Leghari, 2018).

Catalytic and Synthetic Applications

- Ruthenium-Catalyzed Intramolecular Oxidative Amination : A study by Kondo, Okada, and Mitsudo (2002) on "Ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes enables rapid synthesis of cyclic imines" demonstrates the use of ruthenium catalysis for synthesizing cyclic imines from aminoalkenes. This method could potentially be applied to the synthesis or modification of compounds similar to "1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine," enhancing the toolbox for creating complex organic molecules (Kondo, Okada, & Mitsudo, 2002).

Mechanistic Studies and Molecular Interactions

- Pro-Oxidant Action of Diphenyl Diselenide : Research by Rosa et al. (2005) investigating the "Pro-oxidant action of diphenyl diselenide in the yeast Saccharomyces cerevisiae exposed to ROS-generating conditions" explores the mechanisms of pro-oxidant effects of organoselenium compounds. This research could inform studies on the oxidative stress-related activities of similar compounds, including potential derivatives of "1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine," offering insights into their biological activities and effects (Rosa, de Oliveira, Saffi, Braga, Roesler, Dal-Pizzol, Fonseca Moreira, Brendel, & Pêgas Henriques, 2005).

Propiedades

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-1-(3,3-diphenylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3S/c25-22(16-19-12-15-28(26,27)17-19)24-14-7-13-23(18-24,20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,19H,7,12-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVDLYUHGBBQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2CCS(=O)(=O)C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)

![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)